molecular formula C17H20F2N2O3S B14928936 (5Z)-3-butyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-butyl-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B14928936
M. Wt: 370.4 g/mol
InChI Key: XVNMBDYDHBGZPG-XFXZXTDPSA-N
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Description

1-BUTYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a butyl group, a difluoromethoxy-ethoxyphenyl moiety, and an imidazole ring with a sulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the butyl group and the difluoromethoxy-ethoxyphenyl moiety. The final step often involves the formation of the sulfanyl substituent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-BUTYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The difluoromethoxy-ethoxyphenyl moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substituent being introduced or replaced.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-BUTYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethoxy-ethoxyphenyl moiety and the imidazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-BUTYL-4-{(Z)-1-[4-(METHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE
  • 1-BUTYL-4-{(Z)-1-[4-(TRIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy, trifluoromethoxy) on the phenyl ring.
  • Chemical Properties: Variations in reactivity and stability due to different substituents.
  • Biological Activities: Differences in binding affinity and specificity to molecular targets.

1-BUTYL-4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYL-1H-IMIDAZOL-5-ONE stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H20F2N2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H20F2N2O3S/c1-3-5-8-21-15(22)12(20-17(21)25)9-11-6-7-13(24-16(18)19)14(10-11)23-4-2/h6-7,9-10,16H,3-5,8H2,1-2H3,(H,20,25)/b12-9-

InChI Key

XVNMBDYDHBGZPG-XFXZXTDPSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(F)F)OCC)/NC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC(F)F)OCC)NC1=S

Origin of Product

United States

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